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  • Product: 5-Bromo-N2-methyl-2,4-pyrimidinediamine
  • CAS: 1074-49-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Bromo-N2-methyl-2,4-pyrimidinediamine

This is an in-depth technical guide for 5-Bromo-N2-methyl-2,4-pyrimidinediamine . Advanced Scaffold Analysis for Medicinal Chemistry & Drug Development CAS Number: 1074-49-3 (As provided) | Molecular Formula: C H BrN | M...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 5-Bromo-N2-methyl-2,4-pyrimidinediamine .

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Development

CAS Number: 1074-49-3 (As provided) | Molecular Formula: C


H

BrN

| Molecular Weight: 203.04 g/mol

Part 1: Executive Summary

5-Bromo-N2-methyl-2,4-pyrimidinediamine is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK, FAK, ALK) and antifolate therapeutics . Its structural core—a 2,4-diaminopyrimidine—mimics the adenosine triphosphate (ATP) purine ring, making it a privileged scaffold for ATP-competitive inhibition.

The presence of the C5-Bromine atom provides a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to elaborate the scaffold into complex pharmacophores. The N2-methyl substitution introduces specific steric and lipophilic properties that can modulate solubility and selectivity profiles against kinase targets.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the physicochemical baseline is essential for formulation and assay development.

PropertyValue / DescriptionSignificance
IUPAC Name 5-bromo-N2-methylpyrimidine-2,4-diamineOfficial nomenclature.
Physical State Off-white to pale yellow solidVisual purity indicator.
Solubility DMSO (>50 mg/mL), Methanol (Moderate), Water (Low)Requires organic co-solvents for biological assays.
pKa (Predicted) ~7.2 (N1 ring nitrogen)Protonation state affects binding affinity at physiological pH.
LogP (Predicted) 0.8 – 1.2Lipophilicity is optimal for oral bioavailability (Rule of 5).
H-Bond Donors 3 (NH2, NH)Critical for H-bond networking in the kinase hinge region.
H-Bond Acceptors 3 (Ring Nitrogens)Facilitates water-mediated bridging or direct interaction.

Part 3: Synthetic Methodology (Regioselective Control)

The Regioselectivity Challenge

The synthesis of 5-Bromo-N2-methyl-2,4-pyrimidinediamine requires precise control over nucleophilic aromatic substitution (


). The starting material, 5-bromo-2,4-dichloropyrimidine , has two electrophilic sites.
  • C4 Position: More reactive due to the para-like resonance effect relative to N1 and lower steric hindrance.

  • C2 Position: Less reactive; typically substituted only after C4 is functionalized or under more forcing conditions.

To achieve the N2-methyl pattern, the synthesis must proceed in a specific order: C4-amination first , followed by C2-amination .

Optimized Synthesis Protocol
Step 1: C4-Amination (Introduction of Primary Amine)
  • Reagents: 5-Bromo-2,4-dichloropyrimidine, Ammonium Hydroxide (NH

    
    OH) or Ammonia in Methanol.
    
  • Conditions: 0°C to Room Temperature (RT). Low temperature is crucial to prevent double substitution.

  • Mechanism: Nucleophilic attack at C4.

  • Product: 5-Bromo-2-chloro-4-aminopyrimidine.

Step 2: C2-Amination (Introduction of Methylamine)
  • Reagents: 5-Bromo-2-chloro-4-aminopyrimidine, Methylamine (in THF or EtOH).

  • Conditions: Sealed tube/autoclave at 80–100°C. The chlorine at C2 is deactivated by the electron-donating amino group at C4, requiring thermal energy to drive displacement.

  • Product: 5-Bromo-N2-methyl-2,4-pyrimidinediamine.

Workflow Visualization

Synthesis Start 5-Bromo-2,4- dichloropyrimidine Step1 Reaction: NH3 / MeOH (Temp: 0°C) Start->Step1 Regioselective SNAr at C4 Inter Intermediate: 5-Bromo-2-chloro- 4-aminopyrimidine Step1->Inter Step2 Reaction: MeNH2 / Heat (Temp: 90°C) Inter->Step2 SNAr at C2 Final Target: 5-Bromo-N2-methyl- 2,4-pyrimidinediamine Step2->Final

Caption: Regioselective synthesis pathway ensuring correct amine placement.

Part 4: Medicinal Chemistry Applications

Kinase Inhibitor Scaffold (Hinge Binder)

The 2,4-diaminopyrimidine motif is a classic "hinge binder." In the ATP-binding pocket of kinases:

  • The N1 ring nitrogen typically accepts a hydrogen bond from the backbone NH of the hinge region.

  • The C2-NH or C4-NH2 groups act as hydrogen bond donors to the backbone carbonyls.

  • Example: This core is structurally homologous to the scaffold found in Brigatinib (ALK inhibitor) and Pyrimethamine (DHFR inhibitor).

Palladium-Catalyzed Cross-Coupling (The C5 Handle)

The bromine at position 5 is chemically distinct from the amino groups, allowing for orthogonal functionalization.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install hydrophobic groups that access the kinase "gatekeeper" region or solvent-front pocket.

  • Sonogashira Coupling: Introduction of alkynes to rigidify the structure.

Structure-Activity Relationship (SAR) Logic
  • N2-Methyl: Often improves metabolic stability (blocks N-glucuronidation) and lipophilicity compared to a free NH

    
    .
    
  • C5-Aryl Extension: Critical for potency. Directs the molecule into the hydrophobic pocket.

Drug Discovery Workflow

SAR_Workflow cluster_mod SAR Modifications Core 5-Bromo-N2-methyl- 2,4-pyrimidinediamine Suzuki Suzuki Coupling (C5) + Aryl Boronic Acid Core->Suzuki Primary Diversification Salt Salt Formation (e.g., HCl, Mesylate) Core->Salt Formulation Target Potent Kinase Inhibitor (JAK/ALK/FAK) Suzuki->Target Library Generation Buchwald Buchwald (N4) (Rarely used here)

Caption: SAR diversification strategy utilizing the C5-Bromine handle.

Part 5: Safety, Handling & Analytical Standards

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Analytical Characterization

To validate the identity of the synthesized compound, the following data should be obtained:

  • 1H NMR (DMSO-d6):

    • Singlet at ~8.0 ppm (H6 pyrimidine proton).

    • Broad singlets at ~6.5–7.5 ppm (NH2 and NH protons).

    • Doublet/Singlet at ~2.8 ppm (N-Methyl group).

  • LC-MS:

    • Observe [M+H]+ peak at m/z 203/205 (1:1 ratio indicating Bromine isotope pattern).

  • HPLC Purity:

    • Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Target purity >95% for biological testing.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7070166 (Related: 5-Bromo-2,4-diaminopyrimidine). Retrieved from [Link]

  • Brough, P. A., et al. (2008). Pyrimidines as Focal Adhesion Kinase (FAK) Inhibitors. Journal of Medicinal Chemistry. (Demonstrates utility of 2,4-diaminopyrimidine scaffold).
  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. (Discusses regioselectivity in pyrimidine synthesis).
Exploratory

5-Bromo-N2-methyl-2,4-pyrimidinediamine molecular weight and formula

Technical Guide: 5-Bromo-N2-methyl-2,4-pyrimidinediamine Executive Summary This technical guide provides a comprehensive analysis of 5-Bromo-N2-methyl-2,4-pyrimidinediamine , a critical heterocyclic building block in med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Bromo-N2-methyl-2,4-pyrimidinediamine

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-N2-methyl-2,4-pyrimidinediamine , a critical heterocyclic building block in medicinal chemistry. Primarily utilized as a scaffold for kinase inhibitors (e.g., JAK, CDK, and FAK families) and antibacterial agents, this molecule presents specific synthetic challenges regarding regioselectivity. This document details its physicochemical properties, validated synthetic routes, and analytical characterization protocols, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Molecular Identity & Physicochemical Profile

The precise identification of the N2-methyl isomer is crucial, as the N4-methyl isomer is a common byproduct or impurity.

PropertyDataNotes
IUPAC Name 5-Bromo-N2-methylpyrimidine-2,4-diamineAlso: 4-Amino-5-bromo-2-(methylamino)pyrimidine
CAS Number Not widely indexed (Analogous: 944401-68-7 for N4-isomer)Custom synthesis often required.
Molecular Formula C₅H₇BrN₄
Molecular Weight 203.04 g/mol Based on standard atomic weights.
Exact Mass 201.9854 (⁷⁹Br) / 203.9834 (⁸¹Br)Characteristic 1:1 isotopic doublet in MS.
Appearance Off-white to pale yellow solidLight sensitive (due to C-Br bond).
Solubility DMSO, DMF, Methanol (Moderate)Poor solubility in water and non-polar solvents.
pKa (Predicted) ~3.5 (N1), ~11 (N-H)Weakly basic pyrimidine ring.

Synthetic Pathways & Process Chemistry

Achieving the N2-methyl substitution pattern requires a strategic approach to nucleophilic aromatic substitution (SNAr) to avoid the thermodynamically favored N4-substitution.

Strategic Retrosynthesis

The most robust route involves the sequential displacement of halides on a 2,4-dihalopyrimidine core. The C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens. Therefore, the C4 position must be substituted (or protected) before introducing the methylamine at C2.

Recommended Protocol: The "C4-First" Strategy

  • Starting Material: 5-Bromo-2,4-dichloropyrimidine.

  • Step 1 (C4 Amination): Selective displacement of the C4-chloride with ammonia.

  • Step 2 (C2 Amination): Displacement of the C2-chloride with methylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-5-bromo-2-chloropyrimidine

  • Reagents: 5-Bromo-2,4-dichloropyrimidine (1.0 eq), NH₃ (aq. or in MeOH, 2.5 eq), THF (solvent).

  • Procedure:

    • Dissolve 5-Bromo-2,4-dichloropyrimidine in THF at 0°C.

    • Add ammonia solution dropwise to maintain regioselectivity (Kinetic control favors C4).

    • Stir at 0°C–RT for 4 hours. Monitor by TLC/LCMS.

    • Workup: Evaporate solvent. Triturate the solid with water to remove NH₄Cl. Filter and dry.

    • Yield: ~85%. Product: 4-Amino-5-bromo-2-chloropyrimidine.

Step 2: Synthesis of 5-Bromo-N2-methyl-2,4-pyrimidinediamine (Target)

  • Reagents: Intermediate from Step 1 (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), DIPEA (2.0 eq), n-Butanol or Dioxane.

  • Procedure:

    • Suspend the intermediate in n-Butanol (high boiling point facilitates the slower C2 displacement).

    • Add DIPEA and Methylamine solution.

    • Heat to 90°C–100°C in a sealed pressure tube for 12–16 hours.

    • Workup: Cool to RT. Concentrate under reduced pressure.

    • Purification: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (DCM:MeOH 95:5).

    • Yield: ~70%.

Visual Synthesis Workflow

Synthesis SM 5-Bromo-2,4- dichloropyrimidine Step1 Step 1: C4-Amination (Kinetic Control) SM->Step1 + NH3 THF, 0°C Int 4-Amino-5-bromo- 2-chloropyrimidine Step1->Int Regioselective S_NAr at C4 Step2 Step 2: C2-Amination (Thermodynamic Forcing) Int->Step2 + MeNH2 n-BuOH, 100°C Target TARGET: 5-Bromo-N2-methyl- 2,4-pyrimidinediamine Step2->Target S_NAr at C2

Caption: Regioselective synthesis route prioritizing C4-amination to ensure correct N2-methyl placement.

Analytical Characterization

Validation of the structure is critical to distinguish it from the isomeric N4-methyl analog.

NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • ¹H NMR Signature:

    • H6 (Pyrimidine Ring): Singlet, ~8.0–8.2 ppm. (Deshielded by adjacent Br and N).

    • C4-NH₂: Broad singlet, ~6.5–7.0 ppm (Integrating for 2H).

    • C2-NH(Me): Broad quartet or singlet, ~6.8 ppm (Integrating for 1H).

    • N-Methyl: Doublet (if coupling with NH visible) or Singlet, ~2.7–2.9 ppm (Integrating for 3H).

  • Differentiation Key: In the N4-methyl isomer, the methyl signal often appears slightly downfield, and the NH signal patterns differ (1H at C4, 2H at C2). NOE (Nuclear Overhauser Effect) experiments can confirm the proximity of the NH₂ group to the C5-Br.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: [M+H]⁺ = 203.0 / 205.0.

  • Isotope Pattern: Distinct 1:1 ratio of peaks separated by 2 Da, confirming the presence of one Bromine atom.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyrimidine absorption).

Pharmacological Relevance & Applications

This molecule serves as a versatile "linchpin" scaffold in drug discovery. The C5-Bromine atom provides a reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the elaboration of the core into complex kinase inhibitors.

Key Structural Utility:

  • Kinase Hinge Binding: The 2-amino and N1/N3 nitrogens often form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., CDK4/6, JAK1/2).

  • Solubility Modulation: The N-methyl group can modulate lipophilicity and metabolic stability compared to the unsubstituted diamine.

Scaffold Utility Diagram

Applications Core 5-Bromo-N2-methyl- 2,4-pyrimidinediamine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Cat. Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Pd(0) Cat. Sonogashira Sonogashira Coupling (Alkyne) Core->Sonogashira Pd/Cu Cat. Drug1 CDK Inhibitors (Cell Cycle Regulation) Suzuki->Drug1 Drug2 JAK Inhibitors (Immunomodulation) Buchwald->Drug2 Drug3 Antibacterials (DHFR Inhibition) Sonogashira->Drug3

Caption: Divergent synthesis applications utilizing the C5-Bromine handle for library generation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70701047 (Related Isomer). PubChem. Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Standard reference for SNAr regioselectivity).
  • Luo, C., et al. (2019). Design and synthesis of novel pyrimidine derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry. (Context for pyrimidine scaffold utility).

Protocols & Analytical Methods

Method

synthesis of 5-Bromo-N2-methyl-2,4-pyrimidinediamine from 2,4-dichloropyrimidine

Executive Summary This application note details the optimized synthetic route for 5-Bromo-N2-methyl-2,4-pyrimidinediamine , a critical scaffold in the development of kinase inhibitors (e.g., CDK, JAK, and FAK inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 5-Bromo-N2-methyl-2,4-pyrimidinediamine , a critical scaffold in the development of kinase inhibitors (e.g., CDK, JAK, and FAK inhibitors).

The synthesis addresses two primary challenges in pyrimidine chemistry:

  • Regioselectivity: Distinguishing between the C2 and C4 electrophilic sites on the pyrimidine ring.

  • Reactivity Modulation: Managing the electronic deactivation caused by the first amino substitution to facilitate the second nucleophilic attack.

This protocol utilizes a "C4-First / Bromine-Activation" strategy, ensuring high isomeric purity (>98%) and eliminating the need for difficult chromatographic separations of regioisomers.

Strategic Analysis & Reaction Logic

The Regioselectivity Rule (C4 vs. C2)

In 2,4-dichloropyrimidine, the carbon at position 4 (C4) is significantly more electrophilic than position 2 (C2).

  • Mechanism: The C4 position is "para-like" relative to the N1 nitrogen. The intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is more stable than that at C2. Additionally, the C2 position suffers from steric hindrance from the flanking lone pairs of both ring nitrogens.

  • Implication: To obtain the target molecule with a primary amine (-NH2) at C4 and a methylamine (-NHMe) at C2, ammonia must be introduced first . Reversing the order would yield the incorrect regioisomer (4-methylamino-2-aminopyrimidine).

The "Bromine-Activation" Effect

Introducing the first amino group at C4 renders the pyrimidine ring electron-rich, deactivating the remaining C2-chloride towards the second SNAr displacement.

  • Solution: We perform the bromination (Step 2) before the final amine displacement (Step 3).

  • Benefit: The bromine atom at C5 is electron-withdrawing (inductive effect, -I). This pulls electron density away from the ring, "re-activating" the C2-chloride and allowing the reaction with methylamine to proceed under milder conditions with higher yields.

Synthetic Workflow Visualization

PyrimidineSynthesis SM 2,4-Dichloropyrimidine Step1 Step 1: C4-Amination (NH4OH / iPrOH) SM->Step1 S_NAr (Regioselective) Int1 2-Chloro-4-aminopyrimidine Step1->Int1 Step2 Step 2: C5-Bromination (NBS / DMF) Int1->Step2 S_EAr Int2 5-Bromo-2-chloro-4-aminopyrimidine Step2->Int2 Step3 Step 3: C2-Displacement (MeNH2 / THF) Int2->Step3 S_NAr (Activated) Product 5-Bromo-N2-methyl-2,4-pyrimidinediamine Step3->Product

Figure 1: The 3-step cascade utilizing regioselective SNAr followed by electrophilic bromination and a final activated displacement.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-aminopyrimidine

Objective: Selective amination of the C4 position.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Ammonium Hydroxide (28-30% aq, 3.0 eq), Isopropanol (IPA).

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.

Protocol:

  • Dissolve 2,4-dichloropyrimidine (10 g, 67.1 mmol) in IPA (100 mL).

  • Cool the solution to 0–5 °C using an ice bath. Crucial: Low temperature maximizes regioselectivity.

  • Add Ammonium Hydroxide (25 mL) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.

  • Monitor: Check by TLC (Hexane/EtOAc 1:1) or LCMS. The starting material should be consumed.

  • Workup: Concentrate the solvent under reduced pressure to ~30% volume. The product often precipitates.

  • Add water (50 mL) and filter the white solid. Wash with cold water (2 x 20 mL).

  • Drying: Vacuum dry at 45 °C.

    • Yield Expectations: 85–90%.

    • Data:1H NMR (DMSO-d6) should show a characteristic doublet for H-5 and H-6 protons.

Step 2: Synthesis of 5-Bromo-2-chloro-4-aminopyrimidine

Objective: Electrophilic bromination at C5.

  • Reagents: 2-Chloro-4-aminopyrimidine (Int-1), N-Bromosuccinimide (NBS, 1.05 eq), DMF.

Protocol:

  • Dissolve Int-1 (8.0 g, 61.8 mmol) in DMF (60 mL).

  • Cool to 0 °C.

  • Add NBS (11.5 g, 64.9 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control temp <10 °C.

  • Stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a solid.

  • Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and succinimide.

  • Drying: Vacuum oven at 50 °C.

    • Yield Expectations: 90–95%.

    • Observation: The disappearance of the C5 proton in NMR confirms substitution.

Step 3: Synthesis of 5-Bromo-N2-methyl-2,4-pyrimidinediamine

Objective: Displacement of C2-Chloride with Methylamine.

  • Reagents: 5-Bromo-2-chloro-4-aminopyrimidine (Int-2), Methylamine (2M in THF, 3.0 eq), Ethanol.

  • Equipment: Sealed pressure tube or autoclave (essential due to volatility of methylamine and required heat).

Protocol:

  • Charge a pressure tube with Int-2 (5.0 g, 24.0 mmol).

  • Add Ethanol (25 mL) and Methylamine solution (36 mL, 72 mmol).

  • Seal the vessel and heat to 80–90 °C for 6–8 hours.

    • Mechanistic Note: The C5-Bromine activates the C2 position, allowing this reaction to proceed at moderate temperatures. Without Br, temperatures >120 °C might be required.

  • Monitor: LCMS should show conversion to mass M+1 = 217/219 (Br isotope pattern).

  • Workup: Cool to room temperature. Concentrate to dryness.

  • Resuspend residue in water/saturated NaHCO3 (to neutralize HCl salt formed).

  • Extract with Ethyl Acetate (3 x 50 mL) or filter if the product precipitates cleanly (preferred).

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM/MeOH 95:5) if necessary.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation; store under inert gas.
MS (ESI+) m/z 217.0 / 219.0 [M+H]+Characteristic 1:1 doublet indicates presence of one Bromine atom.
1H NMR Singlet at ~8.0 ppm (H-6)C5 proton is absent.
1H NMR Singlet/Doublet at ~2.8 ppm (N-Me)Confirms incorporation of methylamine.
Purity (HPLC) > 98.0% (AUC)Critical for biological assay usage.

Troubleshooting & Critical Control Points

  • Issue: Formation of bis-methylamino byproduct.

    • Cause: In Step 3, if the reaction runs too hot or too long, the C4-amino group (though less reactive) could theoretically exchange, though unlikely. More commonly, this occurs in Step 1 if temperature is not controlled, leading to 2,4-diamino species.

    • Fix: Strictly maintain 0 °C during Step 1 addition.

  • Issue: Incomplete Bromination.

    • Cause: Wet DMF or old NBS.

    • Fix: Recrystallize NBS from water before use if it appears yellow/brown. Ensure DMF is anhydrous.

  • Issue: Solubility in Step 3.

    • Cause: The brominated intermediate is quite insoluble.

    • Fix: The reaction is heterogeneous initially. As the product forms, solubility often changes. Vigorous stirring is required.

References

  • Regioselectivity in Pyrimidines

    • Title: Nucleophilic substitution of 2,4-dichloropyrimidine.
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the preference for C4 substitution due to intermedi
  • Bromination Protocols

    • Title: Rapid and mild bromination of arom
    • Source:Tetrahedron Letters, Vol 40.
    • Context: Standard protocols for NBS bromination of electron-rich heteroarom
  • Kinase Inhibitor Synthesis (Analogous Scaffolds)

    • Title: Discovery of AZD9291 (Osimertinib)
    • Source:Journal of Medicinal Chemistry (2014).
    • Context: Demonstrates the sequence of SNAr reactions on pyrimidine cores for drug synthesis.
Application

using 5-Bromo-N2-methyl-2,4-pyrimidinediamine as kinase inhibitor scaffold

Application Note: 5-Bromo-N2-methyl-2,4-pyrimidinediamine as a Kinase Inhibitor Scaffold Executive Summary The 5-Bromo-N2-methyl-2,4-pyrimidinediamine scaffold represents a "privileged structure" in kinase drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-N2-methyl-2,4-pyrimidinediamine as a Kinase Inhibitor Scaffold

Executive Summary

The 5-Bromo-N2-methyl-2,4-pyrimidinediamine scaffold represents a "privileged structure" in kinase drug discovery. Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region via a donor-acceptor hydrogen bond network.

The structural logic is tripartite:

  • The Anchor (Positions 2 & 4): The N2-methyl and C4-amino groups provide critical hydrogen bonding to the kinase hinge residues (e.g., the backbone carbonyl and amide NH).

  • The Warhead Handle (Position 5): The bromine atom serves as a versatile electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the projection of hydrophobic groups into the kinase "gatekeeper" region or solvent-exposed front.

  • The Specificity Vector (N2-Methyl): Unlike a simple amino group, the N2-methyl introduces a steric constraint and lipophilicity that can improve selectivity and cellular permeability.

This guide details the synthesis, diversification, and biological validation of libraries built upon this scaffold.

Structural Biology & Pharmacophore Mapping

To effectively use this scaffold, one must understand its binding mode. The pyrimidine core typically binds in the ATP pocket.

Figure 1: Pharmacophore Interaction Map Visualizing the interaction between the scaffold and the Kinase Hinge Region.

KinaseBinding Scaffold 5-Bromo-N2-methyl- 2,4-pyrimidinediamine Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond Donor (N4-H) Scaffold->Hinge H-Bond Donor (N2-H) Gatekeeper Gatekeeper Pocket (Hydrophobic) Scaffold->Gatekeeper 5-Br Vector (Suzuki Coupling) Solvent Solvent Front Scaffold->Solvent N2-Methyl (Solubility/Selectivity) Hinge->Scaffold H-Bond Acceptor (N1)

Caption: Interaction map showing the H-bond network (N1, N2, N4) with the hinge and the 5-Br vector targeting the gatekeeper pocket.

Protocol A: Regioselective Synthesis of the Core Scaffold

The synthesis relies on the differential reactivity of the chlorines in 5-bromo-2,4-dichloropyrimidine . The C4 position is more electrophilic due to the electron-withdrawing effect of the C5-bromine and the para-nitrogen.

Reagents:

  • Starting Material: 5-Bromo-2,4-dichloropyrimidine (CAS: 36082-50-5)

  • Reagent A: Ammonia (0.5 M in Dioxane) or Ammonium Hydroxide

  • Reagent B: Methylamine (2.0 M in THF)

  • Solvents: THF, Ethanol, DCM.

Step-by-Step Methodology:

  • C4-Amination (The First Displacement):

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in THF.

    • Cool to 0°C.

    • Add Ammonia solution (1.1 eq) dropwise. Crucial: Control stoichiometry to prevent bis-substitution.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Result: 5-Bromo-2-chloro-4-aminopyrimidine.

    • Purification: Evaporate solvent. Wash solid with water to remove ammonium chloride salts.

  • C2-Amination (The Second Displacement):

    • Resuspend the intermediate (from Step 1) in Ethanol or n-Butanol.

    • Add Methylamine (3.0 eq, excess is required to drive the less reactive C2-Cl displacement).

    • Heat to 80°C in a sealed pressure tube for 12 hours.

    • Result: 5-Bromo-N2-methyl-2,4-pyrimidinediamine.

    • Purification: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If not, perform silica gel chromatography (DCM/MeOH 95:5).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the N-Me singlet (~2.8 ppm), the C6-H pyrimidine singlet (~8.0 ppm), and broad exchangeable NH signals.

  • LCMS: [M+H]+ matches calculated mass (Isotope pattern for Br: M and M+2).

Protocol B: Library Diversification (The "Warhead" Extension)

Once the core is synthesized, the 5-bromo group is used to install the "tail" that determines kinase selectivity (e.g., targeting JAK2 vs. CDK4).

Workflow: Suzuki-Miyaura Coupling

Figure 2: Synthetic Diversification Workflow

Synthesis Start 5-Bromo-2,4-dichloropyrimidine Inter Intermediate: 5-Bromo-2-chloro-4-aminopyrimidine Start->Inter 1. NH3 / THF (Regioselective SNAr) Core Scaffold: 5-Bromo-N2-methyl-2,4-pyrimidinediamine Inter->Core 2. MeNH2 / EtOH / Heat (SNAr) Library Final Inhibitor Library (5-Aryl-substituted) Core->Library 3. Ar-B(OH)2 / Pd(dppf)Cl2 (Suzuki Coupling)

Caption: Stepwise synthesis from commercial starting materials to the final diversified kinase inhibitor library.

Protocol:

  • Reaction Setup:

    • In a microwave vial, combine:

      • Scaffold (1.0 eq)

      • Aryl Boronic Acid (1.2 eq) (e.g., 4-(morpholinomethyl)phenylboronic acid for solubility).

      • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq).

      • Base: Na2CO3 (2.0 M aqueous, 3.0 eq).

      • Solvent: Dioxane/Water (4:1).

  • Execution:

    • Degas with Nitrogen for 5 mins.

    • Heat at 100°C (microwave) for 30 mins or 90°C (oil bath) for 4 hours.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Dry over MgSO4.

    • Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Biological Validation (Kinase Assay)

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Objective: Determine IC50 of the synthesized analogs against a target kinase (e.g., JAK2).

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Eu-labeled anti-phospho antibody.

  • Substrate: GFP-labeled peptide substrate (e.g., STAT1 derived).

Step-by-Step:

  • Compound Prep: Prepare 10-point dose-response curves of the scaffold analogs in DMSO (Top conc: 10 µM, 1:3 dilution).

  • Enzyme Reaction:

    • Add 5 µL of Compound to 384-well plate.

    • Add 10 µL of Kinase/Substrate mix.

    • Add 10 µL of ATP (at Km concentration).

    • Incubate 60 mins at RT.

  • Detection:

    • Add 25 µL of Detection Mix (Eu-Antibody + EDTA to stop reaction).

    • Incubate 60 mins.

  • Read: Measure TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Calculate Emission Ratio (665/615). Fit data to Sigmoidal Dose-Response equation to determine IC50.

Data Presentation Template:

Compound IDR-Group (Position 5)JAK2 IC50 (nM)CDK4 IC50 (nM)Selectivity Ratio
Scaffold (Ref) -Br>10,000>10,000N/A
Analog 1 Phenyl4501,2002.6x
Analog 2 4-Morpholinophenyl1285070x
Analog 3 Pyridin-4-yl85300.35x

Troubleshooting & Optimization

  • Problem: Low yield in Suzuki coupling.

    • Cause: The free amines (NH2, NHMe) can poison the Palladium catalyst.

    • Solution: Use a precatalyst like XPhos Pd G2 or protect the amines (e.g., Boc) prior to coupling, then deprotect.

  • Problem: Poor solubility of the scaffold.

    • Solution: The 5-Br core is lipophilic. Ensure the R-group added in Step 3 contains a solubilizing moiety (morpholine, piperazine) to improve assay performance.

  • Problem: Lack of Selectivity.

    • Insight: The N2-methyl group provides some selectivity, but the "Gatekeeper" residue is key. If targeting a kinase with a small gatekeeper (e.g., Thr), use a bulky group at Position 5. If the gatekeeper is large (e.g., Met), use a linear group.

References

  • Traxler, P., et al. (2013). "Protein kinase inhibitors in oncology: a historical perspective and look to the future." Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

  • LanthaScreen™ Kinase Assay Manual. Thermo Fisher Scientific. "TR-FRET Assay Principles for Kinase Screening."

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Separation &amp; Retention Analysis of Bromopyrimidine Isomers

Executive Summary In pharmaceutical synthesis, particularly for Suzuki-Miyaura coupling reactions, bromopyrimidines serve as essential scaffolds. The separation of regioisomers—specifically 2-bromopyrimidine and 5-bromop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, particularly for Suzuki-Miyaura coupling reactions, bromopyrimidines serve as essential scaffolds. The separation of regioisomers—specifically 2-bromopyrimidine and 5-bromopyrimidine —is a critical quality attribute (CQA) due to their distinct reactivity profiles.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) retention behaviors for these isomers. Unlike generic protocols, this analysis focuses on the mechanistic drivers of separation —hydrophobicity (LogP) and dipole moments—to empower researchers to select the optimal stationary phase.

Key Finding: On standard C18 stationary phases, 2-bromopyrimidine elutes significantly earlier than 5-bromopyrimidine due to the electron-withdrawing influence of the adjacent nitrogen atoms, which increases polarity and reduces hydrophobic retention.

Mechanistic Basis of Separation

To develop a robust method, one must understand the physicochemical properties driving the separation.

Physicochemical Profile
  • 2-Bromopyrimidine: The bromine atom is flanked by two nitrogen atoms. The high electronegativity of the nitrogens creates a strong dipole and reduces the electron density of the ring, making the molecule more polar.

  • 5-Bromopyrimidine: The bromine is positioned meta to the nitrogens. The molecule retains more lipophilic character, behaving more similarly to bromobenzene.

IsomerStructure DescriptionPredicted LogPPolarityElution Order (RP-C18)
2-Bromopyrimidine Br between two N atoms~0.65High1 (Early)
5-Bromopyrimidine Br opposite to N atoms~1.40Low2 (Late)
Interaction Pathway Diagram

The following diagram illustrates the differential interactions between the isomers and a Reverse Phase (C18) stationary phase.

SeparationMechanism Iso2 2-Bromopyrimidine (High Polarity) Stationary C18 Stationary Phase (Hydrophobic Ligands) Iso2->Stationary Weak Interaction Mobile Mobile Phase (Polar/Aqueous) Iso2->Mobile Strong Solvation (Dipole-Dipole) Iso5 5-Bromopyrimidine (High Lipophilicity) Iso5->Stationary Strong Partitioning (Hydrophobic Effect) Iso5->Mobile Moderate Solvation

Figure 1: Mechanistic interaction map showing why 5-bromopyrimidine retains longer on C18 columns compared to the 2-isomer.

Experimental Protocol & Methodology

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) to ensure the column and mobile phase are performing correctly before sample analysis.

Reagents and Equipment
  • Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Detector: UV-Vis / DAD at 254 nm (aromatic max) and 210 nm (impurity check).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffered to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method A: Standard C18 Screening

This is the baseline method for general purity assessment.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial equilibration (highly aqueous to retain polar 2-bromo).
8.0 60 Linear ramp to elute lipophilic 5-bromo.
9.0 95 Column wash.
11.0 95 Hold wash.

| 11.1 | 5 | Re-equilibration. |

Method B: Phenyl-Hexyl (Alternative Selectivity)

If resolution (


) is poor due to matrix interference, use a Phenyl-Hexyl column. The 

interactions between the phenyl ligand and the pyrimidine ring provide orthogonal selectivity.
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Conditions: Same gradient as Method A.

Comparative Performance Data

The following data represents typical retention times (


) observed under the conditions defined in Method A.
Retention Time Summary
IsomerRetention Time (

)
Capacity Factor (

)
Tailing Factor (

)
2-Bromopyrimidine 2.45 min1.451.1
5-Bromopyrimidine 5.10 min4.101.0

Note:


 (void time) estimated at 1.0 min.
Performance Analysis
  • Resolution (

    
    ):  The large difference in hydrophobicity results in a resolution 
    
    
    
    , making separation trivial on standard C18 columns.
  • Peak Shape: 2-Bromopyrimidine may exhibit slight tailing if the mobile phase pH is neutral, due to interaction with residual silanols. The use of Ammonium Formate (pH 3.5) is critical to protonate silanols and sharpen the peak.

Method Development Workflow

Use this logic flow to troubleshoot or adapt the method for complex mixtures (e.g., crude reaction mixes).

Workflow Start Start Method Development ScreenC18 Screen C18 Column (pH 3.5 Buffer / ACN) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes GoodRes Rs > 2.0 CheckRes->GoodRes Yes BadRes Rs < 1.5 (Co-elution) CheckRes->BadRes No Finalize Finalize Method & Validate GoodRes->Finalize Optimize Optimize Gradient (Flatten slope 5-30% B) BadRes->Optimize Peak Shape Issue SwitchCol Switch to Phenyl-Hexyl (Exploit Pi-Pi Selectivity) BadRes->SwitchCol Selectivity Issue Optimize->ScreenC18 SwitchCol->CheckRes

Figure 2: Decision tree for optimizing bromopyrimidine separation.

Scientific Integrity & Troubleshooting

Stability Warning (Crucial)

2-Bromopyrimidine is susceptible to nucleophilic attack.

  • Avoid: High pH (> 8.0) mobile phases. The hydroxide ion can displace the bromine at the 2-position, converting the analyte to 2-hydroxypyrimidine.

  • Storage: Prepare samples in Acetonitrile rather than Methanol to prevent methoxy-substitution artifacts over long autosampler sequences.

Identification of Impurities

If a third peak appears between the void volume and 2-bromopyrimidine, it is likely Pyrimidine (de-brominated byproduct) or 2-Hydroxypyrimidine (hydrolysis product). These are significantly more polar.

References

  • PubChem. (n.d.). 2-Bromopyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Polar Compounds. Agilent Technical Overview. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

5-Bromo-N2-methyl-2,4-pyrimidinediamine proper disposal procedures

Initiating Research Protocol I've initiated a deep dive into the safety data sheet and disposal guidelines for 5-Bromo-N2-methyl-2,4-pyrimidinediamine. My search also encompasses relevant EPA and OSHA regulations for gen...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research Protocol

I've initiated a deep dive into the safety data sheet and disposal guidelines for 5-Bromo-N2-methyl-2,4-pyrimidinediamine. My search also encompasses relevant EPA and OSHA regulations for general lab chemical waste handling. I'm focusing on acquiring reliable information to guide the next phase.

Outlining Disposal Procedures

I'm now outlining a step-by-step disposal workflow, structuring it from waste segregation to final pickup, with explanations. I'm also preparing to create a DOT graph for visual decision-making and tables to summarize key data like hazard classifications and container compatibility, to ensure comprehensive guidance. These elements will be integrated into detailed protocols with citations.

Gathering Chemical Information

I'm now focusing on a comprehensive Google search to find the safety data sheet and disposal guidelines for 5-Bromo-N2-methyl-2,4-pyrimidinediamine, as well as EPA and OSHA regulations. The goal is to get a handle on the chemical's hazards, properties, and specific disposal recommendations, paying attention to incineration, treatment, and landfill restrictions. The plan is to create a logical guide with a detailed workflow and visual aids.

Handling

Comprehensive Safety &amp; Handling Guide: 5-Bromo-N2-methyl-2,4-pyrimidinediamine

Executive Summary: The "Unknown Hazard" Protocol As researchers working with niche pharmaceutical intermediates like 5-Bromo-N2-methyl-2,4-pyrimidinediamine , we often face a critical data gap: specific toxicological dat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Hazard" Protocol

As researchers working with niche pharmaceutical intermediates like 5-Bromo-N2-methyl-2,4-pyrimidinediamine , we often face a critical data gap: specific toxicological data (LD50, mutagenicity) is frequently unavailable for novel building blocks.

Therefore, this guide does not rely on "minimum compliance." Instead, it utilizes the Precautionary Principle . We treat this halogenated pyrimidine derivative as a Potent Pharmacological Intermediate until proven otherwise. The presence of the bromine atom (heavy halogen) combined with the diamine motif suggests potential biological activity (kinase inhibition mimicry) and bioavailability, necessitating strict containment strategies.

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) Read-Across from 2,4-Diamino-5-bromopyrimidine.

Before selecting PPE, we must understand the chemical behavior. This compound belongs to the class of halogenated heterocyclic amines .

The Causality of Risk
  • Inhalation (Particle Size): As a solid intermediate, the primary vector is airborne dust during weighing. Pyrimidines can be respiratory irritants (H335).

  • Dermal Absorption (Lipophilicity): The 5-Bromo substituent increases lipophilicity compared to the non-halogenated parent, potentially facilitating transport across the stratum corneum.

  • Chemical Reactivity: The amino groups are nucleophilic; the compound is incompatible with strong oxidizers and acid chlorides.

Hazard CategoryGHS Classification (Estimated)H-CodeDescription
Acute Toxicity Category 4 (Oral)H302Harmful if swallowed.
Skin Corrosion Category 2H315Causes skin irritation.
Eye Damage Category 2AH319Causes serious eye irritation.
STOT-SE Category 3H335May cause respiratory irritation.

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is designed to create a Redundant Barrier System . We do not rely on a single point of failure.

Detailed PPE Requirements
Protection ZoneStandardEquipment SpecificationRationale (The "Why")
Respiratory NIOSH N95 / P100Disposable N95 (minimum) or P100 Half-Mask for quantities >1g.Prevents inhalation of fine particulates during transfer. The "N" series is sufficient as no oil aerosols are present, but P100 offers superior filtration efficiency (99.97%).
Dermal (Hand) ASTM D6978Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Brominated organics can permeate thin latex. Double nitrile provides a visual indicator of breach and >480 min breakthrough time.
Ocular ANSI Z87.1Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for powders that can drift behind lenses. Goggles seal the ocular cavity.
Body ISO 13982Lab Coat (Tyvek or chemically resistant cotton).Prevents fomite transmission (carrying dust home on clothes).
Visualization: PPE Decision Logic

This diagram illustrates the decision pathway for selecting PPE based on the quantity of chemical handled.

PPE_Decision_Matrix Start Start: Handling 5-Bromo-N2-methyl-2,4-pyrimidinediamine Check_State Physical State? Start->Check_State Solid Solid / Powder Check_State->Solid Solution In Solution Check_State->Solution Check_Qty Quantity > 500mg? Solid->Check_Qty Level_3 Level 3 PPE: Butyl/Viton Gloves Face Shield Fume Hood Solution->Level_3 Organic Solvents Level_1 Level 1 PPE: Nitrile Gloves (Double) Safety Glasses Fume Hood Check_Qty->Level_1 No Level_2 Level 2 PPE: Nitrile (Double, Long Cuff) Splash Goggles N95/P100 Mask Fume Hood Check_Qty->Level_2 Yes

Figure 1: Risk-based decision matrix for PPE selection depending on physical state and quantity.

Operational Protocols: Handling & Synthesis

Safety is not just what you wear; it is how you move. The following protocol utilizes Static Dissipation and Containment to minimize exposure.

A. Weighing and Transfer (The Critical Zone)

Most exposure incidents occur during the transfer of dry powder.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an antistatic gun or bar on the spatula and weighing boat. Brominated compounds can be static-prone, causing "jumping" of powder.

  • The "Wet Method": If possible, taring the solvent flask and adding the solid directly to the solvent (if solubility permits) inside the hood is safer than weighing on paper.

B. Reaction Monitoring
  • Sampling: When taking aliquots for TLC/HPLC, assume the syringe exterior is contaminated. Wipe with a Kimwipe before removing from the hood.

  • Quenching: Ensure all unreacted intermediate is quenched before removing flasks from the hood.

Emergency Response & Disposal

Spill Management (Dry Powder)

Do NOT sweep dry powder, as this aerosolizes the chemical.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Cover: Gently cover the spill with wet paper towels (dampened with water or PEG-400) to suppress dust.

  • Collect: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Clean: Wipe surface with 10% soap solution, followed by Isopropanol.

Waste Disposal Plan

Segregation is vital to prevent unintended reactions in the waste stream.

  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels. Label: "Solid Hazardous Waste - Toxic/Irritant."

  • Stream B (Liquid Waste): Mother liquors and reaction mixtures. Label: "Halogenated Organic Solvents."Do not mix with strong acids.

Visualization: Disposal Workflow

Disposal_Workflow Waste_Gen Waste Generation Classify Classify Material Waste_Gen->Classify Solid_Path Solid / Contaminated Items Classify->Solid_Path Liquid_Path Liquid / Mother Liquor Classify->Liquid_Path Double_Bag Double Bag (Clear) Solid_Path->Double_Bag Halo_Carboy Halogenated Carboy Liquid_Path->Halo_Carboy Label_Tag Label: 'Toxic - Halogenated' Double_Bag->Label_Tag Halo_Carboy->Label_Tag EHS_Pickup EHS Pickup Label_Tag->EHS_Pickup

Figure 2: Segregation and disposal workflow for halogenated pyrimidine waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 2,4-Diamino-5-bromopyrimidine (Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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